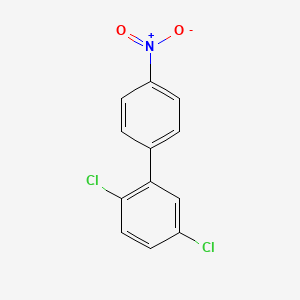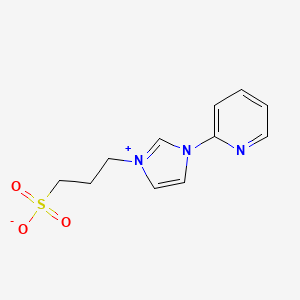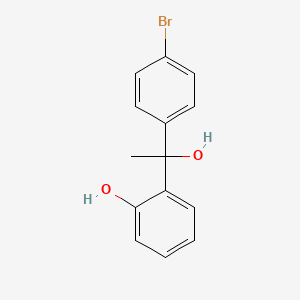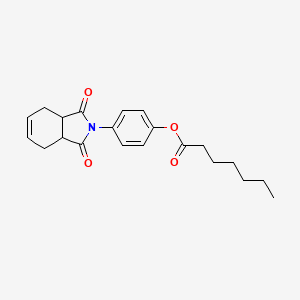
2,5-Dichloro-4'-nitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4’-nitrobiphenyl is a chemical compound with the molecular formula C12H7Cl2NO2 It is a biphenyl derivative characterized by the presence of two chlorine atoms and one nitro group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4’-nitrobiphenyl typically involves the nitration of 2,5-dichlorobiphenyl. One common method includes the reaction of 2,5-dichlorobiphenyl with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of 2,5-Dichloro-4’-nitrobiphenyl may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of phase transfer catalysts and palladium catalysts can further improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-4’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,5-Dichloro-4’-aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4’-nitrobiphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and targets depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-4’-nitrobiphenyl: Similar structure but with different chlorine substitution pattern.
4’-Chloro-2-nitrobiphenyl: Lacks one chlorine atom compared to 2,5-Dichloro-4’-nitrobiphenyl.
2,5-Dichlorobiphenyl: Lacks the nitro group
Uniqueness
Its ability to undergo selective chemical reactions makes it valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
2765-22-2 |
|---|---|
Fórmula molecular |
C12H7Cl2NO2 |
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-6-12(14)11(7-9)8-1-4-10(5-2-8)15(16)17/h1-7H |
Clave InChI |
RYLQRTVVXONZOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)



![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)

![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
